Sodium bicyclo[1.1.0]butane-1-carboxylate is a unique chemical compound characterized by its bicyclic structure, which consists of two fused cyclobutane and cyclopropane rings. Its chemical formula is , and it is often represented by the InChI key DFSUGOYVWRFFAC-UHFFFAOYSA-M. This compound is notable for its high solubility in water and polar solvents, making it a valuable reagent in various scientific fields, including chemistry, biology, and materials science .
Sodium bicyclo[1.1.0]butane-1-carboxylate can be synthesized through various methods:
These synthesis pathways allow for variations in the properties of the final product, depending on the specific conditions used.
Sodium bicyclo[1.1.0]butane-1-carboxylate finds applications across multiple fields:
Interaction studies involving sodium bicyclo[1.1.0]butane-1-carboxylate focus on its reactivity with various nucleophiles and electrophiles. These interactions are critical for understanding how this compound can be utilized in synthetic chemistry and drug design. Recent advancements have highlighted its potential in forming stable intermediates that can lead to novel compounds with desirable biological activities .
Sodium bicyclo[1.1.0]butane-1-carboxylate can be compared with several similar compounds based on their structural features and reactivity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Bicyclo[1.1.0]butane | Two fused rings; highly strained | Less common in bioactive compounds |
Bicyclo[1.1.1]pentane | Three-membered ring fused with a four-membered ring | More prevalent in drug discovery |
Ethyl bicyclo[1.1.0]butane-1-carboxylate | Ethyl substituent on the carboxylate | Exhibits different reactivity patterns |
Bicyclobutane | Similar ring structure but without carboxylate group | Less reactive due to lower strain |
These comparisons highlight the uniqueness of sodium bicyclo[1.1.0]butane-1-carboxylate, particularly its specific applications in organic synthesis and potential biological activity.